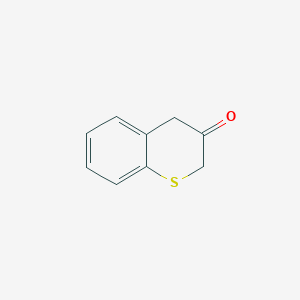

Thiochroman-3-one

描述

属性

IUPAC Name |

4H-thiochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYMTKVJYHTFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440283 | |

| Record name | Thiochroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16895-58-2 | |

| Record name | Thiochroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Synthetic Applications

Thiochroman-3-one serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various methods, including cyclization reactions and multicomponent reactions.

- Synthesis of Derivatives : this compound can undergo Dieckmann cyclization to produce complex ring structures. For instance, the base-induced cyclization of diketones derived from this compound leads to the formation of benzothiopyrano compounds, which have potential applications in medicinal chemistry .

Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

Research has shown that this compound derivatives possess significant antimicrobial properties. A study synthesized a series of thiochroman-4-one derivatives and evaluated their antibacterial and antifungal activities. Compounds demonstrated effective inhibition against various pathogens, with some exhibiting better activity than standard antibiotics .

Anticancer Properties

This compound derivatives have been investigated for their anticancer potential. In vitro studies revealed that certain thiochroman derivatives exhibited high antiproliferative activity against multiple cancer cell lines. For example, a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives were synthesized and tested against human tumor cell lines, showing promising anticancer activity .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. A specific derivative, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), demonstrated significant inhibitory effects on tyrosinase activity, with an IC50 value considerably lower than that of standard inhibitors . This suggests potential applications in treating hyperpigmentation disorders.

Pharmacological Insights

The pharmacokinetic profiles of this compound derivatives indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. These profiles support their further development as therapeutic agents .

Case Studies

Several studies highlight the diverse applications of this compound:

作用机制

The mechanism of action of thiochroman-3-one and its derivatives varies depending on the specific biological activity being studied. For example, this compound derivatives with antileishmanial activity are believed to inhibit cysteine proteases through a nucleophilic attack on the β position to the sulfone . Further studies are required to fully elucidate the mechanisms of action for other biological activities.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiochroman-4-one

- Structural Difference : The ketone group is at position 4 instead of 3.

- Synthesis: Thiochroman-4-one derivatives are synthesized via stepwise reactions involving polyphosphoric acid-mediated cyclization of thiophenol derivatives with acrylonitrile .

- Reactivity : Thiochroman-4-one derivatives undergo Michael addition and catalytic alkylation more readily due to the electron-withdrawing ketone at position 4, enabling the formation of 3-arylidene derivatives with anticancer activity .

- Applications : 3-Arylidenethiochroman-4-one derivatives exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range, making them promising drug candidates .

Table 1: Key Differences Between Thiochroman-3-one and Thiochroman-4-one

Chroman-3-one (Oxygen Analog)

- Structural Difference : Oxygen replaces sulfur in the heterocyclic ring.

- Physical Properties : Chroman-3-one has a lower molecular weight (148.16 g/mol ) and higher polarity due to the oxygen atom, resulting in distinct solubility and melting points.

- Reactivity : The oxygen atom increases electrophilicity at the carbonyl group, facilitating nucleophilic attacks. In contrast, sulfur in this compound enhances π-conjugation and stabilizes radical intermediates, as observed in photochemical reactions .

1,1-Dioxo-thiochroman-3-ylamine (Sulfone Derivative)

- Structural Difference : A sulfone group (-SO₂-) replaces the sulfur atom.

- Properties : The sulfone group increases molecular weight (197.25 g/mol ) and polarity, altering pharmacokinetic properties such as solubility and metabolic stability .

- Applications : Sulfone derivatives are explored as building blocks in medicinal chemistry due to their enhanced hydrogen-bonding capacity and resistance to oxidation .

Isothiochroman-4-one

- Structural Difference : The sulfur atom is adjacent to the ketone group (position 4).

- Reactivity : Undergoes photochemical rearrangement to this compound with moderate yields (21–40%), influenced by substituents like methoxy or methyl groups .

- Stability : Less stable under UV light compared to this compound due to the proximity of sulfur and ketone groups.

生物活性

Thiochroman-3-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfur atom in the chromanone framework, which contributes to its unique chemical properties. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A significant investigation involved the synthesis of various thiochroman-4-one derivatives and their evaluation against multiple human tumor cell lines. The results demonstrated that compounds containing the thiochromanone skeleton exhibited high anticancer activity , particularly against breast, colon, and lung cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | MCF-7 | 5.0 | High |

| 2 | HCT-116 | 7.5 | Moderate |

| 3 | A549 | 4.0 | High |

| 4 | HeLa | 6.0 | Moderate |

The National Cancer Institute (NCI) evaluated these compounds, confirming their effectiveness in inhibiting cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial activity . A study synthesized novel thiochroman-4-one derivatives incorporating carboxamide and thiadiazole moieties. The bioassay results indicated significant antibacterial effects against Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values lower than those of standard antibiotics.

Table 2: Antimicrobial Activity of Thiochroman Derivatives

| Compound | Target Pathogen | EC50 (µg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xoo | 24 | >90 |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | B. cinerea | 30 | 69 |

These findings suggest that thiochroman derivatives could serve as effective alternatives to existing antimicrobial agents .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties . Research indicates that certain derivatives can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress markers.

Case Studies

- Anticancer Study : A study evaluated a series of thiochroman derivatives against various cancer cell lines. Results indicated that compounds with hydroxyl substitutions exhibited enhanced activity due to better interaction with cellular targets involved in apoptosis pathways.

- Antimicrobial Study : Another case focused on the effectiveness of thiochroman derivatives against resistant strains of bacteria. This study demonstrated that modifications to the thiochroman core could significantly improve antibacterial potency.

准备方法

Cyclization of 2-Carboxymethylthiophenylacetic Acid Derivatives

Clark and McKinnon (1982) demonstrated that 2-carboxymethylthiophenylacetic acid derivatives undergo Dieckmann cyclization to form 3-acetoxybenzothiopyrans, which hydrolyze to this compound. For instance, ethyl 2-(ethoxycarbonylmethylthio)phenylethanoate cyclizes in the presence of sodium hydride, producing a mixture of 4-ethoxycarbonyl- and 2-ethoxycarbonyl-thiochroman-3-ones. The reaction proceeds at elevated temperatures (100–150°C) in polar aprotic solvents like dimethylformamide (DMF), achieving yields up to 67% after purification via fractional distillation.

Hydrolysis of Enol-Acetates

Enol-acetates such as 6c (3-acetoxybenzothiopyran) hydrolyze under acidic conditions to yield this compound. This method avoids side reactions associated with direct cyclization, offering a purer product. Nuclear magnetic resonance (NMR) analysis confirms the absence of enolic protons post-hydrolysis, validating structural integrity.

[3+3] Annulation of Aminocyclopropanes and Thiophenols

Recent advancements include one-pot [3+3] annulation reactions, which construct the thiochroman core with high regioselectivity. Wu et al. (2020) reported a mild, scalable protocol using aminocyclopropanes and thiophenols.

Reaction Conditions and Mechanism

The reaction occurs at room temperature in dichloromethane (DCM) with triethylamine as a base. The aminocyclopropane undergoes ring-opening via nucleophilic attack by the thiophenol, followed by cyclization to form 4-amino-thiochroman derivatives. This method tolerates electron-withdrawing and donating groups on both reactants, achieving yields of 70–85%.

Applications in Drug Modification

This strategy enables late-stage functionalization of drug molecules containing aminocyclopropane moieties. For example, modifying the antidepressant trazodone’s cyclopropane group produced a thiochroman analog with retained bioactivity.

Alkylation of Oxythiochromans

Patent SU880251A3 outlines a two-step process for this compound derivatives via alkylation and amination.

O-Alkylation with 1-Halogen-2,3-Dioxypropane

8-Oxythiochroman reacts with 1-chloro-2,3-dioxypropane in acetone under basic conditions (KCO), forming a 2,3-dihydroxypropyl intermediate. Heating to 50–150°C promotes epoxide formation, which subsequent amination converts to target compounds.

Demethylation of 8-Methoxythiochroman

8-Methoxythiochroman, synthesized from 0-methoxyphenylthiopropionic acid and polyphosphoric acid, undergoes demethylation using hydrazine hydrate and potash in ethylene glycol. Distillation at 104–106°C (0.1 mmHg) isolates 8-hydroxythiochroman, a precursor for further oxidation.

Alternative Approaches

Photochemical Rearrangement

Early methods involved UV-induced rearrangement of isothiochroman-4-one to this compound. However, low yields (≤40%) and side product formation limit its utility.

Analytical and Optimization Data

Table 1: Comparative Analysis of Preparation Methods

常见问题

Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning (e.g., random forests) to identify biomarkers or synergistic pathways. Validate hypotheses with targeted knockdown experiments (e.g., siRNA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。